molecular formula C20H26N2O2S B13434704 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea

1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea

Cat. No.: B13434704
M. Wt: 358.5 g/mol
InChI Key: MRDJEHJOSCNEAJ-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea typically involves the reaction of 4-tert-butylbenzyl isothiocyanate with 4-hydroxy-3-methoxybenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Tert-butylbenzyl)-3-(4-hydroxybenzyl)thiourea
  • 1-(4-Tert-butylbenzyl)-3-(3-methoxybenzyl)thiourea
  • 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea

Uniqueness

1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is unique due to the presence of both tert-butyl and hydroxy-methoxy substituents on the benzyl groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other thioureas.

Biological Activity

1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 4-tert-butylbenzyl isocyanate with 4-hydroxy-3-methoxybenzylamine. The resulting structure features a thiourea moiety which is pivotal for its biological activity.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested : U937 (human leukemia), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range (1.29 - 20 µM), indicating potent antiproliferative effects against these cell lines .

Antioxidant Activity

Thiourea derivatives have also demonstrated strong antioxidant capabilities. For example, related compounds have been tested against DPPH and ABTS free radicals, showing IC50 values ranging from 45 µg/mL to 52 µg/mL . This antioxidant activity contributes to their potential in cancer therapy by reducing oxidative stress in cells.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against a panel of pathogenic bacteria. The results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Activity Type Target IC50/Effective Concentration
AnticancerU937, MCF-7, A5491.29 - 20 µM
AntioxidantDPPH, ABTS45 - 52 µg/mL
AntimicrobialStaphylococcus aureusEffective against pathogenic strains

Case Studies

Several studies have focused on the biological activities of thiourea derivatives:

  • Anticancer Efficacy : A study demonstrated that a structurally similar thiourea derivative inhibited cell proliferation in human leukemia cells with an IC50 of approximately 1.5 µM. This suggests that modifications in the thiourea structure can enhance anticancer properties .
  • Antimicrobial Properties : Research involving the synthesis of various thiourea derivatives showed that certain compounds had a minimum inhibitory concentration (MIC) as low as 16.23 μM against U937 cells, indicating strong antibacterial effects .

The biological activities of thiourea derivatives are often attributed to their ability to interact with specific molecular targets:

  • Cancer Cells : Thioureas may induce apoptosis in cancer cells via modulation of signaling pathways associated with cell survival and proliferation.
  • Antioxidant Mechanism : The ability of these compounds to scavenge free radicals plays a crucial role in mitigating oxidative damage, which is a common pathway in cancer progression and other diseases.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea

InChI

InChI=1S/C20H26N2O2S/c1-20(2,3)16-8-5-14(6-9-16)12-21-19(25)22-13-15-7-10-17(23)18(11-15)24-4/h5-11,23H,12-13H2,1-4H3,(H2,21,22,25)

InChI Key

MRDJEHJOSCNEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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